molecular formula C12H17NO3 B13352778 (R)-2-(Dimethylamino)-2-(3-methoxyphenyl)propanoic acid

(R)-2-(Dimethylamino)-2-(3-methoxyphenyl)propanoic acid

Cat. No.: B13352778
M. Wt: 223.27 g/mol
InChI Key: JBYRPVKPXOUMHU-GFCCVEGCSA-N
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Description

®-2-(Dimethylamino)-2-(3-methoxyphenyl)propanoic acid is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Dimethylamino)-2-(3-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol through reduction.

    Amination: The alcohol is then subjected to amination using dimethylamine.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of ®-2-(Dimethylamino)-2-(3-methoxyphenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated systems for chiral resolution and purification.

Chemical Reactions Analysis

Types of Reactions

®-2-(Dimethylamino)-2-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

®-2-(Dimethylamino)-2-(3-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(Dimethylamino)-2-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Dimethylamino)-2-(3-methoxyphenyl)propanoic acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-2-(3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H17NO3/c1-12(11(14)15,13(2)3)9-6-5-7-10(8-9)16-4/h5-8H,1-4H3,(H,14,15)/t12-/m1/s1

InChI Key

JBYRPVKPXOUMHU-GFCCVEGCSA-N

Isomeric SMILES

C[C@@](C1=CC(=CC=C1)OC)(C(=O)O)N(C)C

Canonical SMILES

CC(C1=CC(=CC=C1)OC)(C(=O)O)N(C)C

Origin of Product

United States

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